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molecular formula C11H11F3O2 B8369103 Benzenebutanal, alpha-hydroxy-alpha-(trifluoromethyl)-

Benzenebutanal, alpha-hydroxy-alpha-(trifluoromethyl)-

Cat. No. B8369103
M. Wt: 232.20 g/mol
InChI Key: MLVXECZWSMTRSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07662821B2

Procedure details

200 mg (3.1 mmol) of potassium cyanide in 2 ml of water is added to 0.55 g (2.7 mmol) of 1,1,1-trifluoro-4-phenyl-butan-2-one (D. Yang; M -K. Wong; Z. Yan J. Org. Chem. (2000); 65; 4179-4184) in 4 mil of THF and 2 ml of water. It is cooled to 0° C., and 1 ml of a 25% sulfuric acid is added, allowed to heat to room temperature and stirred for 16 hours. Saturated sodium bicarbonate solution is added and extracted with ethyl acetate. After washing with saturated sodium chloride solution and drying on sodium sulfate, the crude cyanide, which is dissolved in 15 ml of diethyl ether and cooled to −70° C., is obtained quantitatively. 4.6 ml (5.5 mmol) of a 1.2 M DIBAL solution in toluene is added in drops over 10 minutes. It is allowed to heat for 2 hours to room temperature, quenched with 10% tartaric acid solution, and vigorous stirring is continued. After extraction with ethyl acetate, 5 g of silica gel and 10 ml of a 1 M sulfuric acid are added. It is stirred vigorously for 12 hours and filtered through Celite. The phases are separated, and it is extracted again with ethyl acetate. After chromatography on silica gel (hexane/ethyl acetate 30%), 300 mg of still contaminated 2-hydroxy-4-phenyl-2-(trifluoromethyl)-butanal is obtained. 0.5 ml (2.4 mmol) of titanium tetraethylate is added to the thus obtained aldehyde and 200 mg (1.13 mmol) of 5-amino-8-fluoro-2-methylquinazoline in 15 ml of toluene, and the mixture is heated for 2 hours to 100° C. After the cooling, it is poured into water, and vigorous stirring is continued. The suspension is filtered through Celite and thoroughly rewashed with ethyl acetate. The phases of the filtrate are separated, and it is extracted again with ethyl acetate. It is dried on sodium sulfate, and the solvent is removed in a vacuum. After chromatography on silica gel (hexane/ethyl acetate 30%), 100 mg of 1-(8-fluoro-2-methylquinazolin-5-ylimino)-4-phenyl-2-(trifluoromethyl)butan-2-ol is obtained. The imine is taken up in 5 ml of dichloromethane and cooled to −70° C. 1 ml (1 mmol) of a 1 M titanium tetrachloride solution in dichloromethane is added in drops over 10 minutes and stirred for one hour. The solution is poured into saturated sodium bicarbonate solution and stirred vigorously for 15 minutes. It is extracted with ethyl acetate, washed with. saturated sodium chloride solution, and dried on sodium sulfate. After concentration by evaporation and chromatography-on silica gel (hexane/ethyl acetate 50%), 44 mg of the desired product is obtained.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C-]#N.[K+].[F:4][C:5]([F:17])([F:16])[C:6](=[O:15])[CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.S(=O)(=O)(O)O.[C:23](=O)(O)[O-:24].[Na+].CC(C[AlH]CC(C)C)C>O.C1(C)C=CC=CC=1.C1COCC1>[OH:15][C:6]([C:5]([F:16])([F:17])[F:4])([CH2:7][CH2:8][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1)[CH:23]=[O:24] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
0.55 g
Type
reactant
Smiles
FC(C(CCC1=CC=CC=C1)=O)(F)F
Name
Quantity
2 mL
Type
solvent
Smiles
O
Name
Quantity
2 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to heat to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
After washing with saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
drying on sodium sulfate
DISSOLUTION
Type
DISSOLUTION
Details
the crude cyanide, which is dissolved in 15 ml of diethyl ether
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −70° C.
CUSTOM
Type
CUSTOM
Details
is obtained quantitatively
TEMPERATURE
Type
TEMPERATURE
Details
to heat for 2 hours to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with 10% tartaric acid solution
STIRRING
Type
STIRRING
Details
vigorous stirring
EXTRACTION
Type
EXTRACTION
Details
After extraction with ethyl acetate, 5 g of silica gel and 10 ml of a 1 M sulfuric acid
ADDITION
Type
ADDITION
Details
are added
STIRRING
Type
STIRRING
Details
It is stirred vigorously for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
The phases are separated
EXTRACTION
Type
EXTRACTION
Details
it is extracted again with ethyl acetate

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OC(C=O)(CCC1=CC=CC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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